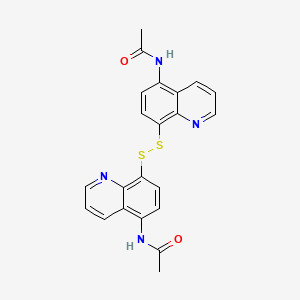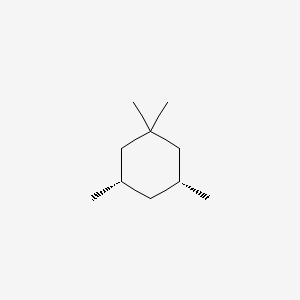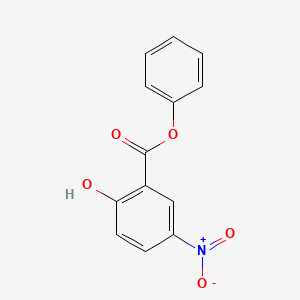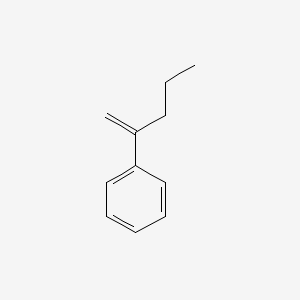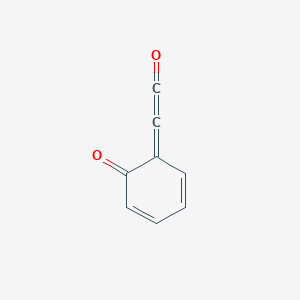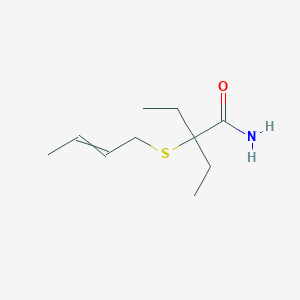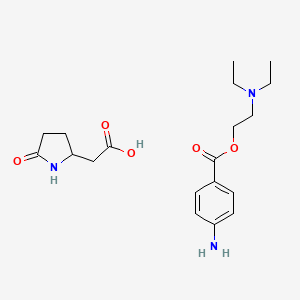
Gal(a1-6)Glc(a1-6)Gal(a1-6)Gal(b1-2b)Fruf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is found in certain plants, including legumes such as soybeans, lentils, chickpeas, and mung beans . Verbascose consists of three glucose molecules linked together by alpha-1,6-glycosidic bonds, with an additional galactose molecule attached to the middle glucose molecule via a beta-1,3-glycosidic bond . This compound is not broken down by digestive enzymes and passes through the small intestine largely unchanged. Instead, it is fermented by bacteria in the large intestine, producing short-chain fatty acids and gases such as hydrogen and carbon dioxide .
Preparation Methods
Verbascose is naturally occurring in plants and is part of the raffinose family oligosaccharides. The synthesis of verbascose involves the enzyme galactan-galactan galactosyl transferase, which catalyzes the transfer of a galactosyl moiety from one raffinose family oligosaccharide to another . In the formation of verbascose, stachyose acts as the galactosyl acceptor
Chemical Reactions Analysis
Verbascose undergoes fermentation by bacteria in the large intestine, producing short-chain fatty acids and gases such as hydrogen and carbon dioxide . This fermentation process is a type of anaerobic digestion. Verbascose does not undergo typical chemical reactions such as oxidation, reduction, or substitution in the human digestive system due to its resistance to digestive enzymes .
Scientific Research Applications
Verbascose has several scientific research applications, particularly in the fields of nutrition and gut health. As a prebiotic, verbascose promotes the growth of beneficial bacteria in the large intestine, such as Bifidobacterium and Lactobacillus species . This prebiotic effect contributes to improved gut health, enhanced immune function, and the suppression of harmful bacteria . Additionally, verbascose has been studied for its potential anti-allergic, anti-obesity, anti-diabetic, and hepatoprotective properties . Its role in promoting gut health makes it a valuable compound in the development of functional foods and dietary supplements .
Mechanism of Action
The mechanism of action of verbascose involves its fermentation by gut bacteria in the large intestine. This fermentation process produces short-chain fatty acids, which serve as an energy source for the cells lining the colon and promote the growth of beneficial bacteria . The short-chain fatty acids also help to suppress the growth of harmful bacteria, contributing to overall gut health . Verbascose’s prebiotic effect is mediated through its ability to selectively stimulate the growth and activity of beneficial gut microbiota .
Comparison with Similar Compounds
Verbascose is part of the raffinose family oligosaccharides, which also includes raffinose and stachyose . These compounds share a common root structure, with verbascose being a pentasaccharide, stachyose a tetrasaccharide, and raffinose a trisaccharide . While all three compounds have prebiotic properties and promote gut health, verbascose is unique in its structure and the specific types of bacteria it promotes . The higher degree of polymerization in verbascose may result in different fermentation profiles and health benefits compared to raffinose and stachyose .
Similar Compounds::- Raffinose
- Stachyose
Verbascose’s unique structure and fermentation profile make it a valuable compound for promoting gut health and overall well-being.
Properties
Molecular Formula |
C30H52O26 |
|---|---|
Molecular Weight |
828.7 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O26/c31-1-7-12(34)17(39)21(43)26(51-7)48-3-9-13(35)18(40)22(44)27(52-9)49-4-10-14(36)19(41)23(45)28(53-10)50-5-11-15(37)20(42)24(46)29(54-11)56-30(6-33)25(47)16(38)8(2-32)55-30/h7-29,31-47H,1-6H2/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17+,18+,19+,20+,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+/m1/s1 |
InChI Key |
FLUADVWHMHPUCG-IJMQRRIMSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)O[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5(C(C(C(O5)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


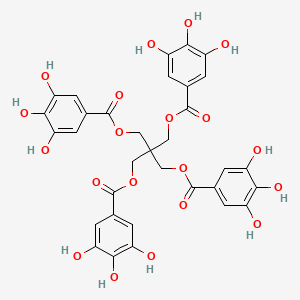
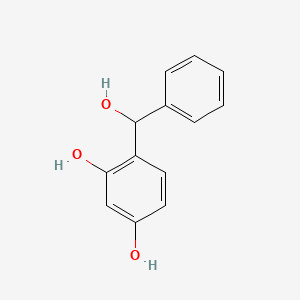
![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)
